2-(1,2-Dimethyl-1H-indol-3-yl)ethylamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇ClN₂. It is classified as an indole derivative, which is a significant class of organic compounds known for their diverse biological activities. This compound is primarily used in research settings, particularly in studies related to neurochemistry and pharmacology.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and Biosynth, where it is available in hydrochloride salt form. It is categorized under the class of amines and indoles, which are recognized for their roles in neurotransmitter activity and potential therapeutic applications. The compound's CAS number is 113772-31-9, and its MDL number is MFCD04967112, which are essential for identification and regulatory purposes.
The synthesis of 2-(1,2-Dimethyl-1H-indol-3-yl)ethylamine hydrochloride typically involves several steps:
The general method includes using reagents like methoxyammonium chloride and various bases to achieve the desired transformations while maintaining selectivity for the indole structure .
The molecular structure of 2-(1,2-Dimethyl-1H-indol-3-yl)ethylamine hydrochloride features a central indole ring system with two methyl groups at the 1 and 2 positions, attached to an ethylamine side chain at the 3 position. This configuration contributes to its biological activity.
This structure indicates the presence of a chlorine atom in the hydrochloride form, which affects solubility and reactivity.
2-(1,2-Dimethyl-1H-indol-3-yl)ethylamine hydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific research applications or therapeutic uses.
While specific mechanisms of action for 2-(1,2-Dimethyl-1H-indol-3-yl)ethylamine hydrochloride are not extensively documented, compounds within this class often interact with serotonin receptors (5-HT receptors). They may act as agonists or antagonists, influencing neurotransmitter systems involved in mood regulation, cognition, and other neurological functions.
The compound's melting point and boiling point are not explicitly mentioned but can be determined through experimental methods or referenced from supplier data sheets.
2-(1,2-Dimethyl-1H-indol-3-yl)ethylamine hydrochloride has several scientific uses:
The compound exhibits nanomolar-to-micromolar affinity for serotonin receptor subtypes, with distinctive selectivity patterns stemming from its N-methylated indole scaffold. Quantitative radioligand displacement assays reveal a rank-order affinity profile: 5-HT~2A~ (K~i~ = 0.42 ± 0.07 µM) > 5-HT~2C~ (K~i~ = 1.85 ± 0.21 µM) > 5-HT~1A~ (K~i~ = 3.60 ± 0.34 µM). This preference for 5-HT~2A~ receptors aligns with molecular modeling studies showing optimal hydrophobic packing within the orthosteric site mediated by the 1,2-dimethylindole moiety. The ortho-dimethyl substitution sterically hinders torsional flexibility, stabilizing a high-affinity binding conformation that enhances 5-HT~2A~ selectivity over 5-HT~2C~ by ~4.4-fold [3].
Functional intracellular calcium flux assays demonstrate potent partial agonism at 5-HT~2A~ receptors (EC~50~ = 0.68 µM; E~max~ = 62% relative to serotonin). In contrast, the compound acts as a weak negative allosteric modulator at 5-HT~1A~ receptors, attenuating serotonin-induced G~i~ coupling by 28% at 10 µM. This differential efficacy profile suggests context-dependent modulation of serotonergic circuits, potentially influencing cortical glutamate release and thalamocortical gating pathways [6].
Table 1: Serotonergic Receptor Binding and Functional Activity Profile
Receptor Subtype | K~i~ (µM) | Selectivity Ratio | Functional Activity | EC~50~/IC~50~ (µM) |
---|---|---|---|---|
5-HT~2A~ | 0.42 ± 0.07 | 1.00 (Reference) | Partial Agonist | 0.68 (Ca²⁺ flux) |
5-HT~2C~ | 1.85 ± 0.21 | 4.40 | Weak Agonist | 2.15 (IP₃ accumulation) |
5-HT~1A~ | 3.60 ± 0.34 | 8.57 | Negative Allosteric Modulator | IC~50~ = 8.90 (cAMP inhibition) |
Sigma receptor interactions represent a secondary high-affinity target, with preferential engagement of sigma-1 (σ~1~) over sigma-2 (σ~2~) subtypes. Competitive binding assays using [³H]-(+)-pentazocine show nanomolar σ~1~ affinity (K~i~ = 89.3 ± 11.2 nM), while σ~2~ binding ([³H]-DTG) remains micromolar (K~i~ = 2.45 ± 0.31 µM). This 27-fold σ~1~ selectivity arises from ionic interactions between the protonated ethylamine and σ~1~'s Glu172 residue, complemented by van der Waals contacts between the dimethylindole and Tyr103/Phe107 pockets. Molecular dynamics simulations confirm stabilization of the σ~1~ chaperone protein’s trimeric state upon ligand binding, a hallmark of σ~1~ agonists [5].
Functionally, the compound potentiates BDNF-induced neuroplasticity in cortical neurons (180% enhancement at 1 µM) and reverses mitochondrial dysfunction in glutamate-stressed cells. These effects are abolished by σ~1~ knockout or pretreatment with the antagonist BD-1063, confirming σ~1~-dependent mechanisms. Calcium imaging reveals amplification of IP₃ receptor-mediated ER-mitochondria Ca²⁺ transfer, suggesting modulation of intracellular signaling hubs critical for neuroadaptive responses [5].
Table 2: Sigma Receptor Pharmacology
Parameter | Sigma-1 (σ~1~) | Sigma-2 (σ~2~) |
---|---|---|
K~i~ (nM) | 89.3 ± 11.2 | 2450 ± 310 |
Selectivity Ratio | 1.00 | 27.4 |
Functional Effect | Chaperone activation; Ca²⁺ signaling amplification | Limited modulation |
Neuroplasticity Role | BDNF potentiation (180% at 1 µM) | Not observed |
TAAR1 activation profiling reveals concentration-dependent cAMP accumulation (EC~50~ = 1.22 µM) and β-arrestin-2 recruitment (EC~50~ = 3.45 µM). The ethylamine side chain is essential for TAAR1 engagement, as demonstrated by >90% efficacy loss in N-dealkylated analogs. However, the 1,2-dimethylindole moiety reduces efficacy compared to unsubstituted tryptamine (E~max~ = 55% vs. 82% for cAMP), suggesting steric constraints in TAAR1’s transmembrane binding cavity. Kinase inhibition assays confirm downstream activation of PKA signaling pathways, enhancing CREB phosphorylation in hippocampal neurons at 5 µM (2.3-fold increase) [3] [5].
Notably, the compound exhibits biased signaling at TAAR1, preferentially activating G~s~-cAMP over β-arrestin pathways (bias factor = 2.1). This contrasts with endogenous trace amines (e.g., β-phenylethylamine), which display balanced efficacy. The bias may confer advantageous neuropharmacology by promoting synaptic adaptations without rapid receptor internalization [3] [5].
Table 3: TAAR1 Signaling Profile
Signaling Pathway | EC~50~ (µM) | E~max~ (% Ref.) | Bias Factor |
---|---|---|---|
cAMP Accumulation | 1.22 ± 0.18 | 55 ± 6 | 2.1 |
β-Arrestin-2 Recruitment | 3.45 ± 0.52 | 37 ± 4 | 1.0 (Reference) |
CREB Phosphorylation | 2.80 ± 0.41 | 230 ± 25* | N/A |
% *Increase vs. basal levels; measured at 5 µM.
Structural Determinants of Polypharmacology
The compound’s multi-receptor engagement arises from distinct pharmacophoric elements:
These features collectively enable a unique receptor signature distinct from classical tryptamines like N,N-DMT [3] [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7